3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by the presence of a pyrrole ring fused to a pyridine ring, with a nitro group and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
This compound belongs to the class of pyrrolo[3,2-b]pyridines, which are known for their diverse pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making these derivatives valuable in pharmaceutical applications. The nitro group is often associated with biological activity, particularly in the context of kinase inhibition and other therapeutic targets .
The synthesis of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods. The most common approaches include:
The synthesis typically involves multi-step reactions that may include:
The molecular formula for 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is . The structure features:
C1=C(NC=N1)C(=C(C(=N)C(F)(F)F)N(=O)=O)N
BXFCYFNGVXEGTI-UHFFFAOYSA-N
.The compound can undergo various chemical reactions typical of heterocycles:
The mechanism of action for compounds like 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine often involves interaction with specific biological targets such as kinases. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, while the nitro group may participate in hydrogen bonding or electronic interactions with target proteins.
Studies have shown that derivatives of this compound exhibit potent inhibition against various kinases, suggesting its potential use in cancer therapy and other diseases where kinase activity is dysregulated .
Relevant data indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific uses:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: